B1192853 IRX4310

IRX4310

Cat. No.: B1192853
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IRX4310 is an orally available, potent pan-RAR antagonist which stimulates granulopoiesis. This compound has been demonstrated to be as effective as G-CSF in promoting recovery of neutrophil counts in mouse models of cyclphosphamide- and 5-fluorouracil-induced neutropenia. It also protects against S. aureus-induced lethality in cyclophosphamide-treated neutropenic mice. The effects of this compound are at least additive with the effects of G-CSF in promoting recovery of neutrophil counts in neutropenic mice. This compound has previously been tested as a topical agent for dermatologic diseases under an IND in three Phase II clinical trials. Io Therapeutics plans to redirect development of this compound as an oral prophylactic treatment for the prevention of chemotherapy-induced neutropenia. (source: http://www.io-therapeutics.com/IRX4310.html).

Scientific Research Applications

1. Role in Osteoblast and Adipocyte Differentiation

IRX4310, identified as a pan-retinoic acid receptor (RAR) antagonist, significantly influences the differentiation of osteoblasts and adipocytes from mesenchymal progenitor cells. The study by Green et al. (2017) highlights that this compound accelerates the differentiation of early osteoprogenitors. This impact predominantly occurs through RARγ and is enhanced by RARα antagonists. The findings suggest that RAR signaling is a crucial regulator in this differentiation process.

2. Therapeutic Potential in Photothermal-Chemotherapy

This compound has been co-loaded with the anticancer drug paclitaxel in protein nanoparticles for targeted tumor therapy and pH/NIR-II-triggered synergistic photothermal-chemotherapy, as described by He et al. (2020). The study demonstrates how this compound, incorporated into an "all-in-one" nanoplatform, can selectively target tumors, enhancing the effectiveness of photothermal effects and drug release under specific conditions. This approach offers a novel and efficient method for cancer treatment.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IRX4310;  IRX 4310;  IRX-4310

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.